molecular formula H2O3S2 B1193926 Thiosulfuric acid CAS No. 13686-28-7

Thiosulfuric acid

Cat. No.: B1193926
CAS No.: 13686-28-7
M. Wt: 114.15 g/mol
InChI Key: DHCDFWKWKRSZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Thiosulfuric acid cannot be prepared by acidifying aqueous thiosulfate salt solutions because it decomposes in water. Instead, anhydrous methods are employed to synthesize this compound. Some of the synthetic routes include :

  • Reaction of Hydrogen Sulfide with Sulfur Trioxide: : [ \text{H}_2\text{S} + \text{SO}_3 \rightarrow \text{H}_2\text{S}_2\text{O}_3 ]

  • Reaction of Sodium Thiosulfate with Hydrochloric Acid: : [ \text{Na}_2\text{S}_2\text{O}_3 + 2 \text{HCl} \rightarrow 2 \text{NaCl} + \text{H}_2\text{S}_2\text{O}_3 ]

  • Reaction of Chlorosulfonic Acid with Hydrogen Sulfide: : [ \text{HSO}_3\text{Cl} + \text{H}_2\text{S} \rightarrow \text{HCl} + \text{H}_2\text{S}_2\text{O}_3 ]

These reactions are typically carried out under low-temperature conditions to prevent the decomposition of this compound.

Chemical Reactions Analysis

Thiosulfuric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :

  • Oxidation: : this compound can be oxidized to form sulfuric acid and sulfur dioxide. [ \text{H}_2\text{S}_2\text{O}_3 + \text{O}_2 \rightarrow \text{H}_2\text{SO}_4 + \text{SO}_2 ]

  • Reduction: : It can be reduced to form hydrogen sulfide and sulfur. [ \text{H}_2\text{S}_2\text{O}_3 + 2 \text{H}_2 \rightarrow 2 \text{H}_2\text{S} + \text{H}_2\text{O} ]

  • Substitution: : this compound can react with bases to form thiosulfate salts. [ \text{H}_2\text{S}_2\text{O}_3 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_3 + 2 \text{H}_2\text{O} ]

Scientific Research Applications

Thiosulfuric acid and its derivatives have several applications in scientific research and industry :

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology and Medicine: this compound, in the form of its salt sodium thiosulfate, is used as an antidote for cyanide poisoning and to reduce the risk of ototoxicity associated with cisplatin chemotherapy.

    Industry: Sodium thiosulfate is used in the paper and textile industries for bleaching, in water treatment as a dechlorinating agent, and in photography for fixing photographs.

Mechanism of Action

The mechanism of action of thiosulfuric acid, particularly in its role as an antidote for cyanide poisoning, involves its ability to donate sulfur atoms. When administered with sodium nitrite, this compound (as sodium thiosulfate) converts cyanide into the less toxic thiocyanate, which is then excreted from the body . This reaction is facilitated by the enzyme rhodanese, which catalyzes the transfer of sulfur from thiosulfate to cyanide.

Comparison with Similar Compounds

Thiosulfuric acid can be compared with other sulfur oxoacids such as sulfurous acid (H₂SO₃) and sulfuric acid (H₂SO₄). While all these compounds contain sulfur and oxygen, they differ in their oxidation states and chemical properties :

    Sulfurous Acid (H₂SO₃): Contains sulfur in the +4 oxidation state and is a weaker acid compared to sulfuric acid.

    Sulfuric Acid (H₂SO₄): Contains sulfur in the +6 oxidation state and is a strong acid with widespread industrial applications.

    This compound (H₂S₂O₃): Contains sulfur in mixed oxidation states (+2 and +6) and is less stable compared to the other two acids.

This compound is unique due to its instability and the presence of sulfur in different oxidation states, which gives it distinct chemical reactivity.

Properties

IUPAC Name

sulfurothioic O-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCDFWKWKRSZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S2O3, H2O3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name thiosulfuric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Thiosulfuric_acid
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159981
Record name Thiosulfuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiosulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

100°C
Details ScholAR Chemistry: Sodium thiosulfate SDS (https://www.mccsd.net/cms/lib/NY02208580/Centricity/Shared/Material%20Safety%20Data%20Sheets%20_MSDS_/MSDS%20Sheets_Sodium_Thiosulfate_Anhydrous_703_00.pdf)
Record name Thiosulfuric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

861 mg/mL
Details Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263)
Record name Thiosulfuric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263)
Record name Thiosulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

When administered with sodium nitrate, sodium thiosulfate acts as an antidote for the treatment of acute cyanide poisoning. Cyanide has a high affinity for cytochrome a3, a component of the cytochrome c oxidase complex in mitochondria. By binding and inhibiting cytochrome a3, cyanide prevents cells from using oxygen and forces anaerobic metabolism, inhibiting cellular respiration and resulting in lactic acidosis and cytotoxic hypoxia. Sodium nitrite reacts with hemoglobin to form methemoglobin, which competes with cytochrome a3 for the cyanide ion. Cyanide binds to methemoglobin to form cyanmethemoglobin, a nontoxic compound, and restore cytochrome oxidase activity. When cyanide dissociates from methemoglobin, sodium thiosulfate acts as a sulfur donor for the endogenous sulfur transferase enzyme and facilitates its conversion to thiocyanate, a less toxic ion. Sodium thiosulfate can also reduce the risk of ototoxicity associated with cisplatin. Pediatric patients treated with cisplatin have a high risk of developing ototoxicity, possibly due to a combination of reactive oxygen species (ROS) production and direct alkylation of DNA that leads to cell death. Sodium thiosulfate interacts with cisplatin to form inactive platinum species. It can also enter cells via the sodium sulfate cotransporter 2 to increase antioxidant glutathione levels and inhibit intracellular oxidative stress. Although a mechanism of action has not been fully elucidated, both activities are thought to reduce the risk of ototoxicity.
Record name Thiosulfuric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13686-28-7, 14383-50-7
Record name Thiosulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13686-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiosulfuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiosulfuric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiosulfuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOSULFURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79Y2EKKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thiosulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

48 °C
Details Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263)
Record name Thiosulfuric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263)
Record name Thiosulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiosulfuric acid
Reactant of Route 2
Thiosulfuric acid
Reactant of Route 3
Thiosulfuric acid
Reactant of Route 4
Thiosulfuric acid
Reactant of Route 5
Thiosulfuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.